N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
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Overview
Description
N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol or sulfide compound.
Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions.
Final Coupling: The final product is obtained by coupling the intermediate with 4-fluorophenyl and methanesulfonamide groups under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various reduced triazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the morpholine moiety can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
- N-(4-bromophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
Uniqueness
The presence of the fluorophenyl group in N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide can enhance its biological activity and binding affinity compared to similar compounds with different substituents. Additionally, the combination of the triazole ring and the morpholine moiety can provide unique properties in terms of solubility and bioavailability.
Properties
Molecular Formula |
C22H24FN5O4S2 |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C22H24FN5O4S2/c1-34(30,31)27(18-9-7-17(23)8-10-18)15-20-24-25-22(28(20)19-5-3-2-4-6-19)33-16-21(29)26-11-13-32-14-12-26/h2-10H,11-16H2,1H3 |
InChI Key |
RDWSUUDWAJERQB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCOCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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